molecular formula C18H19NO2S B2395700 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide CAS No. 1448139-04-5

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide

Cat. No.: B2395700
CAS No.: 1448139-04-5
M. Wt: 313.42
InChI Key: SFEVDBFONASFSI-KPKJPENVSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cinnamamide backbone with a hydroxy and methylthio-substituted phenyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide typically involves the reaction of cinnamic acid derivatives with phenylethylamines. One efficient method is the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method provides high yields and can be adapted for industrial-scale production.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous-flow reactors allows for better control over reaction conditions, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as alkoxides or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide involves its interaction with various molecular targets. The compound’s hydroxy and methylthio groups allow it to form hydrogen bonds and undergo redox reactions, influencing biological pathways. Its exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research.

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEVDBFONASFSI-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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